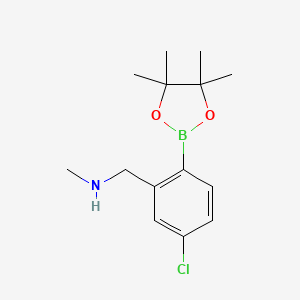
4-氯-2-(N-甲基氨基甲基)苯基硼酸,频哪醇酯
描述
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of this compound is typically achieved through the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H17BO2 . It has a molecular weight of 204.07 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 27-31 °C (lit.) . It is highly valuable as a building block in organic synthesis .科学研究应用
Palladium-Catalyzed Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : In this reaction, the compound can be coupled with aryl or vinyl halides to form biaryl or styryl derivatives. These products find use in medicinal chemistry, materials science, and natural product synthesis .
Protodeboronation
While alkyl boronic esters are well-studied, protodeboronation of pinacol boronic esters remains less explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, including our compound. This method provides a novel route to functionalized products .
Boron Neutron Capture Therapy (BNCT)
BNCT is a cancer treatment that utilizes boron-containing compounds. While our compound is not directly used in BNCT, its boron moiety contributes to the development of more effective boron carriers for targeted cancer therapy.
作用机制
Target of Action
The primary targets of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, also known as 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine, are typically organic compounds in chemical reactions. This compound is a boronic ester, which is often used as a reagent in the Suzuki-Miyaura coupling reaction . The targets are therefore the organic compounds that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester, such as our compound, is converted into a different organic compound, often through the replacement of the boron atom with another functional group . This process is catalyzed and involves the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound primarily affects the Suzuki-Miyaura coupling pathway . This pathway is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . The boronic ester acts as a nucleophile, transferring a group to a palladium catalyst, which then transfers the group to an electrophilic organic compound .
Pharmacokinetics
For instance, pinacol boronic esters are generally stable, which makes them suitable for various chemical transformations .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to create complex molecules from simpler ones . The products of these reactions can have various applications, depending on the specific compounds involved .
Action Environment
The action of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a catalyst, the pH of the environment, and the temperature . These factors can influence the rate of the reaction and the yield of the product .
安全和危害
未来方向
The future directions of this compound lie in its potential applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The increasing interest in this compound is observed after the discovery of new areas of its use . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks, and their use as biologically active compounds .
属性
IUPAC Name |
1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKMNHCVJCOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126145 | |
| Record name | Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine | |
CAS RN |
2096333-97-8 | |
| Record name | Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)

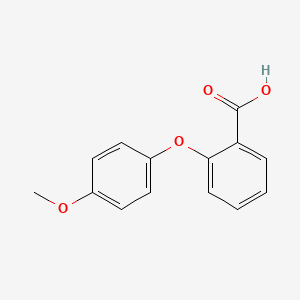

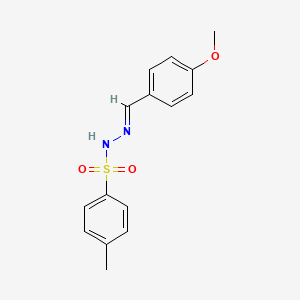
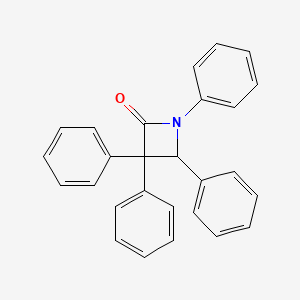

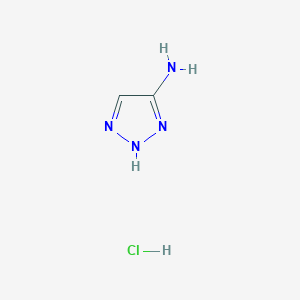

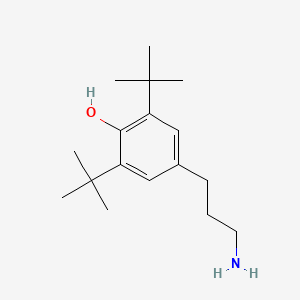
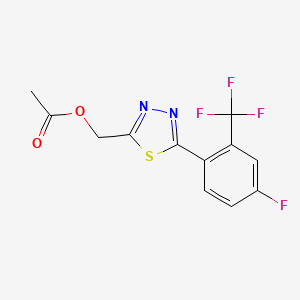


![Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B3060189.png)